1,4,2-Dithiazol-5-one, 3-methyl-
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Overview
Description
1,4,2-Dithiazol-5-one, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1,4,2-Dithiazol-5-one, 3-methyl- typically involves the reaction of 1,4,2-dithiazolium salts with appropriate reagents. One common method includes the reaction of 1-(1,4,2-dithiazol-5-ylidene)piperidinium salt with sodium borohydride, followed by solvolysis with perchloric acid in acetic anhydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,4,2-Dithiazol-5-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can yield dithiazole derivatives with different substituents.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new dithiazole derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and perchloric acid for solvolysis. Major products formed from these reactions include 5-piperidino- and 5-methylthio-1,4,2-dithiazoles .
Scientific Research Applications
1,4,2-Dithiazol-5-one, 3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of 1,4,2-Dithiazol-5-one, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial and antifungal effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1,4,2-Dithiazol-5-one, 3-methyl- can be compared with other dithiazole derivatives, such as:
1,3,2-Dithiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and reactivity.
1,2,3-Dithiazoles: Known for their broad range of biological activities, including antifungal and herbicidal properties.
The uniqueness of 1,4,2-Dithiazol-5-one, 3-methyl- lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various applications.
Properties
CAS No. |
85559-04-2 |
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Molecular Formula |
C3H3NOS2 |
Molecular Weight |
133.20 g/mol |
IUPAC Name |
3-methyl-1,4,2-dithiazol-5-one |
InChI |
InChI=1S/C3H3NOS2/c1-2-4-7-3(5)6-2/h1H3 |
InChI Key |
DEISBKXZGHZOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=O)S1 |
Origin of Product |
United States |
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